Cas no 96564-48-6 (6-Bromoindole-3-carboxaldehyde)

6-Bromoindole-3-carboxaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 6-Bromoindole-3-carboxaldehyde
- 6-Bromo-1H-indole-3-carbaldehyde
- 6-bromoindole-3-carbaldehyde
- 1H-Indole-3-carboxaldehyde, 6-bromo-
- 6-Bromo-3-formylindole
- 6-bromo-1H-indole-3-carboxaldehyde
- PubChem7691
- AMBZ0429
- WCCLQCBKBPTODV-UHFFFAOYSA-
- 6-bromo-1H-indol-3-carbaldehyde
- 6-BROMINDOL-3-CARBALDEHYDE
- 6-bromanyl-1H-indole-3-carbaldehyde
- BBL029018
- BDBM50037783
- SBB005309
- STK934860
- 6-
-
- Inchi: 1S/C9H6BrNO/c10-7-1-2-8-6(5-12)4-11-9(8)3-7/h1-5,11H
- InChI Key: WCCLQCBKBPTODV-UHFFFAOYSA-N
- SMILES: BrC1C=CC2C(C=O)=CNC=2C=1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 185
- Topological Polar Surface Area: 32.9
- XLogP3: 2.4
6-Bromoindole-3-carboxaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A199000339-500mg |
Methyl 7-benzyloxyindole-2-carboxylate |
96564-48-6 | 98% | 500mg |
$1032.92 | 2023-08-31 | |
Alichem | A199000339-250mg |
Methyl 7-benzyloxyindole-2-carboxylate |
96564-48-6 | 98% | 250mg |
$716.72 | 2023-08-31 | |
Alichem | A199000339-1g |
Methyl 7-benzyloxyindole-2-carboxylate |
96564-48-6 | 98% | 1g |
$1775.99 | 2023-08-31 |
6-Bromoindole-3-carboxaldehyde Related Literature
-
1. Structure and synthesis of a new bromoindole from a marine spongeGregory Dellar,Peter Djura,Melvyn V. Sargent J. Chem. Soc. Perkin Trans. 1 1981 1679
-
Patricia García-Domínguez,Andrea Areal,Rosana Alvarez,Angel R. de Lera Nat. Prod. Rep. 2022 39 1172
-
Matthew D. Lebar,Jaime L. Heimbegner,Bill J. Baker Nat. Prod. Rep. 2007 24 774
-
D. J. Faulkner Nat. Prod. Rep. 1984 1 551
-
D. John Faulkner Nat. Prod. Rep. 1999 16 155
Additional information on 6-Bromoindole-3-carboxaldehyde
6-Bromoindole-3-carboxaldehyde (CAS No. 96564-48-6): A Versatile Building Block in Organic Synthesis
6-Bromoindole-3-carboxaldehyde (CAS 96564-48-6) is a highly valuable heterocyclic compound that has gained significant attention in modern organic chemistry and pharmaceutical research. This brominated indole derivative serves as a crucial intermediate for the synthesis of various biologically active molecules, making it an essential component in drug discovery and material science applications.
The molecular structure of 6-Bromoindole-3-carboxaldehyde features both an indole core and an aldehyde functional group, which provides multiple reactive sites for chemical modifications. The presence of the bromine atom at the 6-position makes this compound particularly useful for palladium-catalyzed cross-coupling reactions, a topic that has seen growing interest in recent years due to its applications in green chemistry and sustainable synthesis methods.
Recent trends in chemical research show increasing demand for functionalized indole derivatives, with 6-Bromoindole-3-carboxaldehyde being frequently mentioned in publications about heterocyclic compound synthesis and medicinal chemistry. Scientists are particularly interested in its potential applications for developing new therapeutic agents, especially in areas such as cancer research and neurological disorders, which remain among the most searched topics in biomedical literature.
From a synthetic chemistry perspective, 6-Bromoindole-3-carboxaldehyde offers several advantages. The aldehyde group at the 3-position allows for various condensation reactions, while the bromine substituent enables efficient functionalization through modern cross-coupling methodologies. This dual functionality makes it an ideal starting material for creating diverse molecular architectures, a feature that aligns well with current research trends in diversity-oriented synthesis.
The compound's physical properties are also noteworthy. 6-Bromoindole-3-carboxaldehyde typically appears as a light yellow to beige crystalline powder with good stability under standard conditions. Its moderate solubility in common organic solvents facilitates various chemical transformations, while its relatively high melting point ensures stability during storage and handling.
In pharmaceutical applications, researchers have utilized 6-Bromoindole-3-carboxaldehyde as a precursor for developing kinase inhibitors and receptor modulators. The indole scaffold is known to interact with numerous biological targets, and the introduction of specific substituents at the 6-position has shown promising results in enhancing bioactivity and selectivity - key parameters in modern drug design that frequently appear in scientific literature searches.
Material scientists have also explored applications of 6-Bromoindole-3-carboxaldehyde in developing organic electronic materials. The compound's conjugated system and ability to form stable complexes with various metals make it potentially useful for creating organic semiconductors and luminescent materials, areas that have seen growing interest due to advancements in flexible electronics and display technologies.
Quality control of 6-Bromoindole-3-carboxaldehyde typically involves analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry to ensure high purity levels. Current industry standards require minimum purity levels of 97% for research applications, with higher grades available for specialized uses. These analytical aspects are frequently searched by quality control professionals and researchers working with this compound.
From a commercial perspective, the market for 6-Bromoindole-3-carboxaldehyde has shown steady growth, particularly in regions with strong pharmaceutical and biotechnology sectors. Suppliers often highlight its availability in various quantities, from milligram-scale for research laboratories to kilogram quantities for industrial applications. The global interest in indole chemistry continues to drive demand for this versatile building block.
Safety considerations for handling 6-Bromoindole-3-carboxaldehyde include standard laboratory precautions. While not classified as highly hazardous, proper personal protective equipment is recommended when working with this compound. Researchers often search for proper handling procedures and storage conditions, which typically include protection from light and moisture in a cool, dry environment.
The future outlook for 6-Bromoindole-3-carboxaldehyde appears promising, with ongoing research exploring novel applications in catalysis, material science, and drug discovery. Its structural features continue to inspire new synthetic methodologies, particularly in the development of targeted therapeutics and functional materials. As these fields advance, the importance of versatile intermediates like 6-Bromoindole-3-carboxaldehyde is likely to increase further.
For researchers considering working with 6-Bromoindole-3-carboxaldehyde, it's worth noting that several synthetic protocols have been optimized in recent years. Modern approaches focus on improving reaction yields and selectivity, with particular attention to atom economy and green chemistry principles - topics that consistently rank high in chemical literature searches and reflect current industry priorities.
96564-48-6 (6-Bromoindole-3-carboxaldehyde) Related Products
- 947320-08-3(Methyl 4-isopropylpicolinate)
- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)
- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)
- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)
- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)
- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)
- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)
- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)
- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)
- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)



